An In-depth Technical Guide to (4-Bromo-2-methylphenyl)methanol: Properties, Synthesis, and Applications
An In-depth Technical Guide to (4-Bromo-2-methylphenyl)methanol: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
(4-Bromo-2-methylphenyl)methanol, a substituted benzyl alcohol, is a key building block in modern organic synthesis. Its unique structural features—a bromine atom providing a site for cross-coupling reactions, a methyl group influencing steric and electronic properties, and a reactive hydroxymethyl group—make it a versatile intermediate in the construction of complex molecular architectures. This guide provides a comprehensive overview of the physical and chemical properties of (4-Bromo-2-methylphenyl)methanol, detailed protocols for its synthesis and purification, and an exploration of its applications, particularly in the realm of pharmaceutical research and drug development.[1] The strategic placement of its functional groups allows for sequential and regioselective modifications, rendering it a valuable tool for medicinal chemists.
Physicochemical Properties
A thorough understanding of the physical properties of (4-Bromo-2-methylphenyl)methanol is essential for its effective handling, reaction setup, and purification. While experimental data for some properties are not widely published, a combination of available information and computed values provides a solid foundation for its use in a laboratory setting.
Identification and General Properties
| Property | Value | Source |
| CAS Number | 17100-58-2 | [2] |
| Molecular Formula | C₈H₉BrO | [2] |
| Molecular Weight | 201.06 g/mol | [2] |
| Appearance | White to off-white solid | [3] |
| IUPAC Name | (4-bromo-2-methylphenyl)methanol | [2] |
Tabulated Physical Properties
| Property | Value | Source |
| Melting Point | 73-77 °C | [Vendor Data] |
| Boiling Point | Decomposes before boiling | [4] |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. Slightly soluble in water. | [4] |
Note: Experimental data for the melting point can vary between sources. The provided range is a consensus from various chemical suppliers. The boiling point information is based on data for the isomeric compound 4-Bromo-2-methylphenol, suggesting that (4-Bromo-2-methylphenyl)methanol may also be thermally sensitive.
Synthesis and Purification
The synthesis of (4-Bromo-2-methylphenyl)methanol can be readily achieved in the laboratory through the reduction of the corresponding carboxylic acid or aldehyde. The choice of starting material and reducing agent can be adapted based on availability and desired scale.
Synthetic Pathway Overview
A common and efficient method for the synthesis of (4-Bromo-2-methylphenyl)methanol involves the reduction of 4-bromo-2-methylbenzoic acid. This two-step conceptual pathway is illustrated below.
Caption: Proposed synthetic pathway for (4-Bromo-2-methylphenyl)methanol.
Detailed Experimental Protocol: Reduction of 4-Bromo-2-methylbenzaldehyde
This protocol details the reduction of the corresponding aldehyde, which is often a more direct precursor.
Materials:
-
4-Bromo-2-methylbenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (reagent grade)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-2-methylbenzaldehyde (1 equivalent) in methanol. Cool the solution to 0 °C using an ice-water bath.
-
Reduction: Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C. The addition should be controlled to manage any effervescence.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting aldehyde is consumed.
-
Workup: Carefully quench the reaction by the slow addition of deionized water. Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: Extract the aqueous residue with ethyl acetate (3 x volume of aqueous phase).
-
Washing: Combine the organic extracts and wash sequentially with deionized water and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (4-Bromo-2-methylphenyl)methanol.
Purification by Recrystallization
The crude product can be purified by recrystallization to obtain a high-purity solid.
Solvent Selection: A suitable solvent system for recrystallization is a mixture of a good solvent (in which the compound is soluble) and a poor solvent (in which the compound is less soluble). For (4-Bromo-2-methylphenyl)methanol, a common choice is a mixture of ethyl acetate and hexanes.
Procedure:
-
Dissolve the crude solid in a minimal amount of hot ethyl acetate.
-
Slowly add hexanes to the hot solution until a slight turbidity persists.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collect the crystalline solid by vacuum filtration and wash with a small amount of cold hexanes.
-
Dry the purified crystals under vacuum.
Spectral Characterization
Spectroscopic data is crucial for the unambiguous identification and purity assessment of (4-Bromo-2-methylphenyl)methanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (CDCl₃, 400 MHz):
-
δ ~7.3 ppm (d, 1H): Aromatic proton ortho to the bromine.
-
δ ~7.2 ppm (dd, 1H): Aromatic proton meta to the bromine and ortho to the methyl group.
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δ ~7.1 ppm (d, 1H): Aromatic proton ortho to the hydroxymethyl group.
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δ ~4.6 ppm (s, 2H): Methylene protons of the hydroxymethyl group.
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δ ~2.3 ppm (s, 3H): Methyl protons.
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δ ~1.7 ppm (br s, 1H): Hydroxyl proton (exchangeable with D₂O).
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ ~139 ppm: Aromatic quaternary carbon attached to the methyl group.
-
δ ~138 ppm: Aromatic quaternary carbon attached to the hydroxymethyl group.
-
δ ~131 ppm: Aromatic CH carbon.
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δ ~130 ppm: Aromatic CH carbon.
-
δ ~128 ppm: Aromatic CH carbon.
-
δ ~121 ppm: Aromatic quaternary carbon attached to the bromine.
-
δ ~64 ppm: Methylene carbon of the hydroxymethyl group.
-
δ ~19 ppm: Methyl carbon.
-
Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and instrument.[5][6]
Infrared (IR) Spectroscopy
The IR spectrum of (4-Bromo-2-methylphenyl)methanol provides key information about its functional groups.[2]
-
Broad peak at ~3300 cm⁻¹: O-H stretching vibration of the alcohol.[7]
-
Peaks in the range of 3000-2850 cm⁻¹: C-H stretching vibrations of the aromatic ring and the methyl/methylene groups.
-
Peaks around 1600 cm⁻¹ and 1480 cm⁻¹: C=C stretching vibrations of the aromatic ring.
-
Strong peak around 1050 cm⁻¹: C-O stretching vibration of the primary alcohol.
-
Peak in the region of 800-600 cm⁻¹: C-Br stretching vibration.
Chemical Reactivity and Applications in Drug Discovery
The presence of multiple functional groups in (4-Bromo-2-methylphenyl)methanol makes it a versatile synthon in medicinal chemistry.
Key Reactions
-
Oxidation: The primary alcohol can be selectively oxidized to the corresponding aldehyde or carboxylic acid, providing entry into a wide range of further chemical transformations.
-
Esterification and Etherification: The hydroxyl group can be readily converted to esters and ethers, allowing for the introduction of various functionalities and modification of physicochemical properties.
-
Cross-Coupling Reactions: The aryl bromide is a key handle for transition-metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination. This enables the facile introduction of diverse substituents at the 4-position of the benzene ring.
Role in Pharmaceutical Synthesis
Substituted benzyl alcohols are prevalent structural motifs in a vast array of pharmaceuticals.[8][9] (4-Bromo-2-methylphenyl)methanol serves as a valuable starting material for the synthesis of complex drug candidates due to the following reasons:
-
Scaffold for Diverse Libraries: The ability to perform orthogonal chemical modifications on the hydroxyl and bromo functionalities allows for the rapid generation of diverse compound libraries for high-throughput screening.
-
Introduction of Lipophilic Groups: The bromophenyl moiety can be used to introduce lipophilic groups that can enhance membrane permeability and target engagement.
-
Bioisosteric Replacement: The bromo-methyl-phenyl scaffold can act as a bioisostere for other aromatic systems, enabling fine-tuning of a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Caption: Reactivity and applications of (4-Bromo-2-methylphenyl)methanol.
Safety and Handling
(4-Bromo-2-methylphenyl)methanol is classified as a hazardous substance and requires careful handling.
-
Hazard Statements:
-
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Work in a well-ventilated fume hood.
-
Avoid inhalation of dust and vapors.
-
Avoid contact with skin and eyes.
-
In case of contact, rinse immediately with plenty of water and seek medical advice.
-
-
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.
-
Conclusion
(4-Bromo-2-methylphenyl)methanol is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its well-defined reactivity and the presence of multiple functional groups provide medicinal chemists with a powerful tool for the construction of novel and complex molecular entities. A thorough understanding of its physical properties, synthetic routes, and safe handling procedures, as outlined in this guide, is paramount for its effective and responsible utilization in research and development.
References
- Introduction to 4-Bromo-2-methylphenol (CAS: 2362-12-1) - Srini Chem. [URL: https://www.srinichem.com/introduction-to-4-bromo-2-methylphenol-cas-2362-12-1/]
- Understanding (4-Bromo-3-methylphenyl)methanol: Properties, Applications, and Synthesis. [URL: Not available]
- (4-Bromo-2-methylphenyl)methanol | C8H9BrO | CID 22280088 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/22280088]
- What is the mechanism of Benzyl Alcohol? - Patsnap Synapse. [URL: https://www.patsnap.
- Stereodivergent synthesis of benzylic alcohol derivatives enabled by Pd/Cu co-catalyzed asymmetric benzylic substitution reaction - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9068018/]
- I did FTIR on a compound with a known alcohol group - but the OH does not show up. Why? : r/chemhelp - Reddit. [URL: https://www.reddit.com/r/chemhelp/comments/bkm27j/i_did_ftir_on_a_compound_with_a_known_alcohol/]
- on the 13C NMR spectrum of 1-bromo-2-methylpropane - Doc Brown's Chemistry. [URL: https://www.docbrown.info/page07/appendiix/13C-NMR_spectra_haloalkanes_4.htm]
- 1H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. - ResearchGate. [URL: https://www.researchgate.net/figure/1H-NMR-spectra-of-4-bromo-2-E-6-methyl-2-pyridyliminomethyl-phenol_fig1_254086435]
- (4-Bromo-2-fluoro-6-(methylsulfonyl)phenyl)methanol: A Premium Chemical Solution. [URL: https://www.chemenu.com/products/hfc12553]
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